Vinyl octanoate
Overview
Description
Vinyl octanoate, also known as octanoic acid vinyl ester, is an organic compound with the molecular formula C10H18O2. It is an ester formed from octanoic acid and vinyl alcohol. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyl octanoate can be synthesized through the transesterification of octanoic acid with vinyl alcohol. This reaction typically requires a catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure optimal yield.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process. This method involves the reaction of octanoic acid with vinyl acetate in the presence of a catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and product purity .
Chemical Reactions Analysis
Types of Reactions: Vinyl octanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form octanoic acid and other oxidation products.
Reduction: Reduction reactions can convert this compound to octanol.
Substitution: It can participate in substitution reactions, where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and controlled temperatures.
Major Products:
Oxidation: Octanoic acid.
Reduction: Octanol.
Substitution: Various substituted octanoates depending on the reactants used.
Scientific Research Applications
Vinyl octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in polymerization reactions to produce various polymers and copolymers.
Biology: It serves as a substrate in enzymatic reactions for the synthesis of bioactive compounds.
Medicine: Research has explored its potential in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: It is used in the production of coatings, adhesives, and plasticizers
Mechanism of Action
The mechanism of action of vinyl octanoate involves its ester bond, which can be hydrolyzed by enzymes such as esterases. This hydrolysis releases octanoic acid and vinyl alcohol, which can further participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Vinyl acetate: Another vinyl ester, but with acetic acid instead of octanoic acid.
Vinyl laurate: Similar structure but with a longer carbon chain (lauric acid).
Vinyl caprylate: Another name for vinyl octanoate, emphasizing its caprylic acid component.
Uniqueness: this compound is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter-chain vinyl esters like vinyl acetate, this compound has higher hydrophobicity and different reactivity patterns. This makes it suitable for applications requiring specific solubility and reactivity characteristics .
Properties
IUPAC Name |
ethenyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h4H,2-3,5-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDADGJLZNIRFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29499-55-6 | |
Record name | Octanoic acid, ethenyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29499-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00231372 | |
Record name | Octanoic acid, vinyl ester (mixed isomers) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
818-44-0 | |
Record name | Vinyl octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=818-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyl octanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octanoic acid, vinyl ester (mixed isomers) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYL OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93P9545E8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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